molecular formula C28H19ClN2O5 B3665389 2-(2-chlorophenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

2-(2-chlorophenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

Cat. No.: B3665389
M. Wt: 498.9 g/mol
InChI Key: DEASUELZLRWVQH-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorophenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide” is a complex organic molecule. It contains several functional groups, including a chlorophenoxy group, an isoindole group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular formula of this compound is C16H11ClN2O4 . It has an average mass of 330.723 Da and a mono-isotopic mass of 330.040741 Da .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The chlorophenoxy group might undergo nucleophilic substitution reactions, while the isoindole group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenoxy group might increase its lipophilicity, while the isoindole group could contribute to its aromaticity .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve investigating its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClN2O5/c29-24-11-4-5-12-25(24)35-17-26(32)30-18-7-6-10-20(15-18)36-21-13-14-22-23(16-21)28(34)31(27(22)33)19-8-2-1-3-9-19/h1-16H,17H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEASUELZLRWVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)COC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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